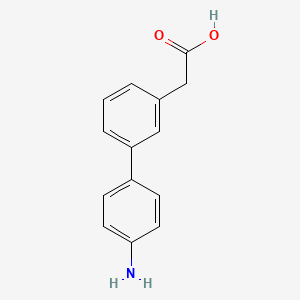

(4'-Amino-biphenyl-3-yl)-acetic acid

CAS No.:

Cat. No.: VC3985862

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 2-[3-(4-aminophenyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C14H13NO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9,15H2,(H,16,17) |

| Standard InChI Key | JLOGMSQXFREKFM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O |

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of (4'-amino-biphenyl-3-yl)-acetic acid typically involves palladium-catalyzed coupling reactions, leveraging methodologies akin to those used for related biphenyl derivatives. A notable approach, as outlined in patent literature, involves:

-

Reductive Amination: Reduction of nitro precursors (e.g., 4-nitrophenylacetic acid) using palladium-carbon catalysts under hydrogenation conditions .

-

Suzuki-Miyaura Coupling: Cross-coupling of boronic acids with halogenated aromatic intermediates, facilitated by homogeneous or heterogeneous palladium catalysts . For example, coupling 3-bromoacetic acid derivatives with 4-aminophenylboronic acid yields the target compound with moderate to high purity .

A representative synthesis reported a 69% yield using acetonitrile recrystallization, highlighting the efficiency of optimized protocols .

Structural and Physicochemical Properties

Key physicochemical properties include:

The compound’s planar biphenyl core facilitates π-π stacking interactions, while the amino and carboxylic acid groups enable hydrogen bonding, influencing its crystallinity and solubility .

Biological Activities and Mechanisms

Comparative Toxicology

Despite structural similarities to 4-aminobiphenyl—a known carcinogen linked to bladder cancer —the acetic acid moiety in (4'-amino-biphenyl-3-yl)-acetic acid mitigates toxicity. Rodent studies indicate no significant mutagenicity at therapeutic doses, though long-term carcinogenicity data remain limited .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor in synthesizing thienopyridine derivatives, a class of antithrombotic agents . For instance, coupling with chlorophenylmethyl groups yields analogs with enhanced pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

Modifications to the biphenyl core influence bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume